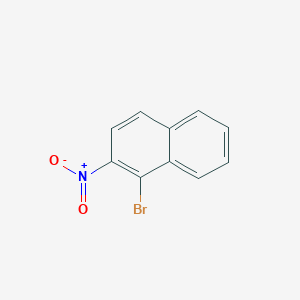

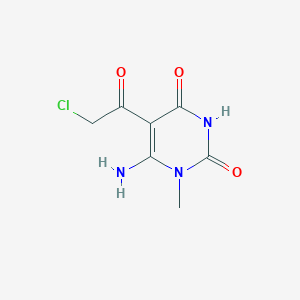

![molecular formula C19H17NO B1276259 4'-(苄氧基)-[1,1'-联苯]-2-胺 CAS No. 400746-75-0](/img/structure/B1276259.png)

4'-(苄氧基)-[1,1'-联苯]-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine" is a biphenyl derivative that is of interest due to its potential applications in various fields, including materials science and pharmacology. Biphenyl structures are known for their stability and ability to participate in a range of chemical reactions, making them valuable in the synthesis of complex molecules and polymers .

Synthesis Analysis

The synthesis of biphenyl derivatives often involves Friedel–Crafts acylation, as demonstrated in the study of the biphenyl derivative with two benzoylphenoxy groups at the 2,2′-positions. This compound was used as an acyl-acceptant monomer for polymerization with arenedicarbonyl chlorides, resulting in high molecular weight aromatic polyketones . Similarly, the synthesis of related compounds, such as Schiff bases from biphenyl-2-amine and aldehydes, has been reported, with subsequent reduction to yield various substituted biphenyl-2-amines .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by two phenyl rings that can be substituted with various functional groups, influencing the compound's properties. For instance, the introduction of N-phenyl substituents to 4-aminostilbenes leads to a more planar ground-state geometry, affecting the absorption and fluorescence spectra and the excited-state behavior .

Chemical Reactions Analysis

Biphenyl derivatives can undergo a variety of chemical reactions. For example, the reaction of 4-aryl-1H-2,3-benzoxazin-1-ones with amines results in different products depending on the reaction conditions and reagents used, such as o-aroyl benzamides or o-aroyl-triaryl-methanols . The reactivity of the amino group in biphenyl derivatives is also crucial, as acylation and alkylation can significantly affect biological activity, as seen in the study of 4-amino-N-(1-phenylethyl)benzamide analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives like "4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine" are influenced by their molecular structure. The presence of benzoylphenoxy groups, for instance, contributes to the solubility of the resulting polyketones in organic solvents and their superior heat resistibility . The introduction of N-phenyl substituents can enhance fluorescence and reduce photoisomerization quantum yields, indicating a stable and less distorted fluorescent excited state .

科学研究应用

Application 1: Synthesis of Novel Biphenyl-based Bent-core Liquid Crystals

- Summary of the Application: This compound is used in the synthesis of novel biphenyl-based bent-core (BC) liquid crystals . These materials are used in many fields such as displays, organic light-emitting diodes, biosensors, organic field-effect transistors and various applications based on biological systems .

- Methods of Application or Experimental Procedures: The synthesis of the novel BC compounds was carried out using 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine . The mesomorphic properties of the novel BC compounds were investigated using an optical polarizing microscope and a differential scanning calorimeter .

- Results or Outcomes: The phase transition temperatures of both mesogens exhibiting B1 mesophase were determined, and the dielectric parameters were studied . The change of the dielectric properties in the both LCs mesophase interval gradually have been revealed .

Application 2: Synthesis of Schiff Base Ligands

- Summary of the Application: 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine is used in the synthesis of Schiff base ligands .

- Methods of Application or Experimental Procedures: The solid product obtained was filtered, washed and dried in hexane to get pure products .

- Results or Outcomes: The study did not provide specific results or outcomes related to this application .

Application 3: Synthesis of Transition Metal Complexes

- Summary of the Application: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown promising antioxidant and antimicrobial activities .

- Methods of Application or Experimental Procedures: The synthesis involves the condensation reaction of 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine with various aminophenol derivatives . The synthesized compounds were characterized using various spectroscopic techniques .

- Results or Outcomes: The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more toxic than free Schiff base ligands in antimicrobial activities .

Application 4: Skin Depigmentation

- Summary of the Application: 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine is used as a skin depigmenting agent . It is used in the treatment of vitiligo, a condition that causes loss of skin color in patches .

- Methods of Application or Experimental Procedures: The compound is applied topically to the skin .

- Results or Outcomes: The compound induces depigmentation and has shown potential for vitiligo research .

Application 5: Synthesis of Hydroquinone Derivatives

- Summary of the Application: This compound is used in the synthesis of hydroquinone derivatives . These derivatives have shown potential in medical depigmentation .

- Methods of Application or Experimental Procedures: The synthesis involves the reaction of 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine with various hydroquinone derivatives .

- Results or Outcomes: The synthesized hydroquinone derivatives are used as a topical drug for medical depigmentation . They are classified as the monobenzyl ether of hydroquinone .

Application 6: Synthesis of Transition Metal Complexes

- Summary of the Application: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown promising antioxidant and antimicrobial activities .

- Methods of Application or Experimental Procedures: The synthesis involves the condensation reaction of 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine with various aminophenol derivatives . The synthesized compounds were characterized using various spectroscopic techniques .

- Results or Outcomes: The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more toxic than free Schiff base ligands in antimicrobial activities .

安全和危害

- Toxicity : As with any amine compound, precautions should be taken due to potential toxicity.

- Handling : Proper protective equipment (gloves, goggles) is necessary during handling.

- Storage : Store in a cool, dry place away from direct sunlight.

未来方向

Further research is needed to explore the compound’s:

- Biological Activity : Investigate its potential as a drug candidate or probe.

- Synthetic Modifications : Explore derivatization strategies to enhance properties.

- Structural Elucidation : Confirm its stereochemistry and crystal structure.

Please note that while I’ve provided an overview, detailed studies and experimental data would require consulting relevant scientific literature123. Always exercise caution and consult experts when working with novel compounds.

属性

IUPAC Name |

2-(4-phenylmethoxyphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIPQWRPJDHCCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403499 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine | |

CAS RN |

400746-75-0 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

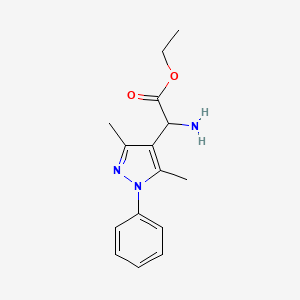

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

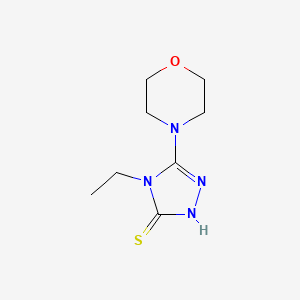

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

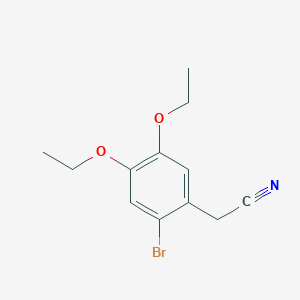

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)